molecular formula C17H18FN3O2S B6427586 2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034471-70-8

2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one

Cat. No. B6427586
CAS RN: 2034471-70-8
M. Wt: 347.4 g/mol
InChI Key: CTGOSZAORFWPON-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one, commonly referred to as 4-FPS, is a synthetic organic compound that has been studied for its various applications in scientific and medical research. 4-FPS is a fluorinated analogue of the widely used drug phenytoin, which has been used in the treatment of epilepsy and other neurological disorders. 4-FPS has been found to possess similar pharmacological properties to phenytoin, with some additional beneficial effects.

Scientific Research Applications

4-FPS has been studied for its various applications in scientific and medical research. It has been found to have anticonvulsant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various neurological disorders such as epilepsy, Alzheimer’s disease, and Parkinson’s disease. 4-FPS has also been found to be effective in the treatment of depression, anxiety, and other mental health disorders. Additionally, 4-FPS has been studied for its potential applications in cancer research, as it has been found to possess anti-tumour properties.

Mechanism of Action

The exact mechanism of action of 4-FPS is not yet fully understood. However, it is believed that 4-FPS exerts its pharmacological effects by modulating the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of neuronal excitability. Additionally, 4-FPS has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
4-FPS has been found to possess a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as GABA, in the brain, which can lead to an increase in neuronal excitability and a decrease in anxiety. Additionally, 4-FPS has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to an increase in the bioavailability of certain drugs. Furthermore, 4-FPS has been found to possess anti-inflammatory and anti-oxidant properties, which can lead to a decrease in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

4-FPS has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. Additionally, 4-FPS has been found to be effective in a range of scientific and medical research applications, making it a useful tool for researchers. However, 4-FPS also has certain limitations. It is not currently approved for use in humans, so it cannot be used in clinical trials. Additionally, 4-FPS has a relatively short half-life, so it must be administered multiple times a day in order to maintain consistent levels in the body.

Future Directions

There are several potential future directions for 4-FPS research. Firstly, further research could be conducted to better understand the exact mechanism of action of 4-FPS and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-FPS in the treatment of various neurological and mental health disorders. Finally, further research could be conducted to investigate the potential applications of 4-FPS in cancer research.

Synthesis Methods

4-FPS can be synthesized through a two-step reaction. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea in the presence of piperidine to form the intermediate 2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one. The second step involves the reaction of the intermediate with an alkali metal salt such as sodium hydroxide to form the final product 4-FPS.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-3-5-15(6-4-13)24-11-17(22)21-9-1-2-14(10-21)23-16-7-8-19-12-20-16/h3-8,12,14H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGOSZAORFWPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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